

Spectroscopic Profile of Quinoline-7-carbonitrile: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: *Quinoline-7-carbonitrile*

Cat. No.: *B1602992*

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **Quinoline-7-carbonitrile** (CAS No: 67360-38-7).^{[1][2][3]} Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and comparative data from analogous quinoline structures. Given the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data with established methodologies to provide a robust analytical framework for this compound. **Quinoline-7-carbonitrile** serves as a valuable building block in the synthesis of novel heterocyclic compounds, including potential kinase inhibitors for cancer therapy and agents against drug-resistant tuberculosis.^[4]

Molecular Structure and Key Identifiers

Quinoline-7-carbonitrile is a heterocyclic aromatic compound with a molecular formula of $C_{10}H_6N_2$ and a molecular weight of 154.17 g/mol. ^{[1][2][3]} The presence of the electron-withdrawing nitrile group at the 7-position of the quinoline scaffold significantly influences its electronic properties and reactivity, making it a key intermediate in medicinal chemistry.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **Quinoline-7-carbonitrile** are based on the well-understood chemical shifts of the parent quinoline molecule and the predictable electronic effects of the nitrile substituent.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The electron-withdrawing nature of the nitrile group (-CN) will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.0 - 9.2	dd	~4.2, 1.7	H-2
~8.4 - 8.6	d	~8.2	H-4
~8.3 - 8.5	d	~1.5	H-8
~8.1 - 8.3	d	~8.8	H-5
~7.8 - 8.0	dd	~8.8, 1.5	H-6
~7.5 - 7.7	dd	~8.2, 4.2	H-3

Solvent: CDCl_3

Expertise & Experience: The predicted downfield shift for H-8 and H-6 is a direct consequence of the anisotropic effect of the nitrile group. The multiplicity and coupling constants are derived from typical spin-spin coupling patterns observed in quinoline systems.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum is predicted to show ten distinct signals, nine for the quinoline ring carbons and one for the nitrile carbon.

Predicted Chemical Shift (δ) ppm	Assignment
~151	C-2
~149	C-8a
~137	C-4
~136	C-8
~130	C-6
~129	C-5
~128	C-4a
~122	C-3
~118	-C≡N
~112	C-7

Expertise & Experience: The carbon atom directly attached to the nitrile group (C-7) is expected to be significantly shifted to a higher field (lower ppm) due to the shielding effects of the cyano group, a characteristic feature in aromatic nitriles. The chemical shifts of other carbons are extrapolated from known quinoline derivatives.[\[9\]](#)[\[10\]](#)

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for quinoline derivatives is outlined below.

Sample Preparation:

- Accurately weigh 5-10 mg of **Quinoline-7-carbonitrile**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation:

- A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Utilize a standard single-pulse experiment (e.g., zg30).
- Set the spectral width to encompass the aromatic region (e.g., 0-12 ppm).
- The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
- A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.
- Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of **Quinoline-7-carbonitrile** will be dominated by vibrations characteristic of the aromatic quinoline ring and the nitrile group.

Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Intensity	Vibrational Mode
3100 - 3000	Medium	C-H stretch (aromatic)
2230 - 2220	Strong	C≡N stretch (nitrile)
1620 - 1580	Medium-Strong	C=C and C=N ring stretching
1500 - 1400	Medium-Strong	C=C ring stretching
900 - 675	Strong	C-H out-of-plane bending (aromatic)

Expertise & Experience: The most definitive peak in the IR spectrum will be the strong, sharp absorption band around 2225 cm⁻¹, which is highly characteristic of the nitrile (C≡N) stretching vibration.[11][12] The exact positions of the C-H out-of-plane bending bands are diagnostic of the substitution pattern on the benzene ring portion of the quinoline. The IR spectra of the parent quinoline molecule provides a reliable reference for the ring vibrations.[13][14]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of solid **Quinoline-7-carbonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is achieved.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation:

- A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

- Place the KBr pellet in the sample holder and record the sample spectrum.
- Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.

Data Processing:

- The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
154	High	$[\text{M}]^+$ (Molecular Ion)
127	Moderate	$[\text{M} - \text{HCN}]^+$
101	Moderate	$[\text{M} - \text{HCN} - \text{C}_2\text{H}_2]^+$

Expertise & Experience: In electron ionization (EI) mass spectrometry, **Quinoline-7-carbonitrile** is expected to show a prominent molecular ion peak at m/z 154, corresponding to its molecular weight. A characteristic fragmentation pathway for aromatic nitriles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 127. [15] Further fragmentation of the quinoline ring system can also be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of $\text{C}_{10}\text{H}_6\text{N}_2$.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation:

- A mass spectrometer, which can be coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (EI Mode for GC-MS):

- Introduce the sample into the instrument.
- Set the ionization energy to a standard value of 70 eV.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

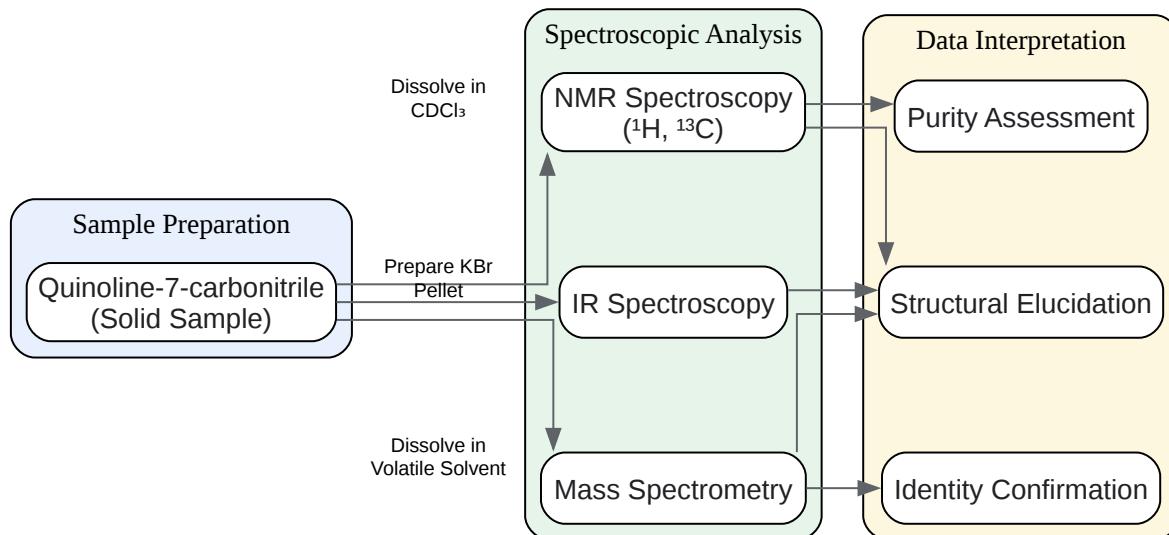
Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight.
- Analyze the fragmentation pattern to gain structural information and compare it with predicted pathways.

Workflow and Visualization

A systematic approach is crucial for the comprehensive spectroscopic characterization of a novel or reference compound.

General Spectroscopic Analysis Workflow

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Caption: Workflow for the spectroscopic analysis of **Quinoline-7-carbonitrile**.

Molecular Structure and Numbering

Caption: Structure of **Quinoline-7-carbonitrile** with IUPAC numbering.

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